Belzutifan, also known by its developmental code PT2977, is a small-molecule inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α). It is primarily utilized in the treatment of renal cell carcinoma associated with von Hippel-Lindau disease. The compound received approval from the U.S. Food and Drug Administration in 2021, marking a significant advancement in targeted cancer therapies. Belzutifan's mechanism of action involves the inhibition of HIF-2α, a transcription factor that plays a crucial role in tumorigenesis under hypoxic conditions.
Belzutifan was developed by Peloton Therapeutics, which was later acquired by Merck & Co. The compound falls under the classification of HIF-2α inhibitors and is categorized as an antineoplastic agent. Its development was guided by extensive research into the molecular pathways involved in renal cell carcinoma and the role of hypoxia-inducible factors in cancer biology.
The synthesis of belzutifan has been described through various methodologies, emphasizing efficiency and yield. A notable approach involves a 13-step synthesis that incorporates key intermediates derived from previous synthetic routes. This synthesis was characterized by high diastereoselectivity and advantageous separation techniques for diastereomeric mixtures during critical stages of production.
The synthesis has been documented in several publications, showcasing different aspects such as process optimization and pharmacokinetic enhancements .
Belzutifan's molecular structure is characterized by its complex arrangement of fluorinated stereocenters and functional groups that contribute to its biological activity. The chemical formula for belzutifan is , with a molecular weight of approximately 391.37 g/mol.
The three-dimensional structure has been elucidated through X-ray crystallography, providing insights into its binding interactions with HIF-2α .
Belzutifan undergoes various chemical reactions during its synthesis, including:
Belzutifan functions by selectively inhibiting HIF-2α, thereby disrupting the transcriptional activation of genes involved in tumor growth and survival under low oxygen conditions. The mechanism involves:
This mechanism highlights the therapeutic potential of targeting hypoxic pathways in cancer treatment .
Belzutifan exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Belzutifan is primarily used in oncology as a targeted therapy for patients with renal cell carcinoma associated with von Hippel-Lindau disease. Its applications extend beyond this indication as ongoing research explores its potential efficacy against other malignancies where HIF-2α plays a pivotal role.
Belzutifan selectively targets a hydrophobic cavity within the PAS-B domain of HIF-2α, a structural feature identified through X-ray crystallography. This cavity, measuring ~290 ų, is stabilized by a hydrogen-bonding network involving eight ordered water molecules and polar residues (e.g., His248, Thr307) [4] [8]. Belzutifan displaces these water molecules, forming direct interactions:
The binding affinity (KD) of belzutifan for the isolated PAS-B domain is 20 nM, measured via isothermal titration calorimetry (ITC). This high affinity is attributed to its vicinal difluoro substitution pattern, which reduces metabolic glucuronidation compared to earlier inhibitors like PT2385 [4] [7].
Table 1: Binding Parameters of Belzutifan to HIF-2α
Parameter | Value | Method | Significance |
---|---|---|---|
KD (PAS-B) | 20 nM | Isothermal Titration Calorimetry | High-affinity target engagement |
Ki (dimer disruption) | 17 nM | TR-FRET binding assay | Effective heterodimer inhibition |
IC50 (transcriptional) | 17 nM | Luciferase reporter assay | Potent suppression of HIF-2 activity |
Belzutifan binding induces a conformational shift in the HIF-2α PAS-B domain, particularly at residue Met252. This residue rotates ~120°, disrupting a critical hydrophobic cluster at the HIF-2α/ARNT dimer interface. The allosteric effect propagates to the PAS-A and bHLH domains, reducing heterodimer stability by 15-fold [1] [4]. Key evidence includes:
This allostery differentiates belzutifan from competitive inhibitors, as it modulates protein-protein interactions without direct ARNT binding.
In >90% of clear cell RCC (ccRCC), VHL gene inactivation (deletion/mutation/hypermethylation) ablates the VHL protein’s E3 ubiquitin ligase function. Normally, VHL polyubiquitinates hydroxylated HIF-α subunits (mediated by PHD enzymes) for proteasomal degradation under normoxia. VHL loss causes constitutive HIF-α stabilization, creating a "pseudohypoxic" state independent of oxygen tension [2] [5] [6]. Consequences include:
Belzutifan exploits this dependency by targeting HIF-2α in VHL-deficient cells, while sparing normoxic tissues with functional VHL [5] [7].
HIF-2α heterodimerizes with ARNT (HIF-1β), binding hypoxia-response elements (HREs) in target gene promoters. Belzutifan suppresses transcription of oncogenic effectors:
Table 2: Key HIF-2α Target Genes and Oncogenic Functions
Gene | Function | Regulation by Belzutifan (786-O cells) |
---|---|---|
VEGF-A | Angiogenesis, endothelial survival | ↓ 85% (dose-dependent) |
TGF-α | Cell proliferation (EGFR pathway) | ↓ 78% |
GLUT1 | Glucose uptake, Warburg effect | ↓ 70% |
CXCR4 | Metastasis, cell migration | ↓ 65% |
CCND1 | Cell cycle (cyclin D1) | ↓ 60% |
EPO | Erythropoiesis, tumor stemness | ↓ 90% |
Data from real-time PCR assays show belzutifan reduces expression by 60–90% in 786-O ccRCC cells [1] [5]. Chromatin immunoprecipitation sequencing (ChIP-seq) confirms decreased HIF-2α occupancy at HREs of VEGF-A, EPO, and CCND1 promoters [3] [6].
Despite 48% sequence homology in DNA-binding domains, HIF-1α and HIF-2α exhibit non-redundant, often antagonistic, roles:
Table 3: Differential Roles of HIF-α Isoforms in ccRCC
Parameter | HIF-1α | HIF-2α |
---|---|---|
Domain homology | 83% bHLH, 67% C-TAD | 70% PAS-B, distinct ODDD region |
Expression pattern | Ubiquitous; acute hypoxia response | Restricted (endothelium, kidney); chronic hypoxia |
Key target genes | PGK1, LDHA, BNIP3 (glycolysis, apoptosis) | VEGF-A, EPO, CCND1 (angiogenesis, proliferation) |
Tumor role in ccRCC | Putative suppressor (inhibits proliferation in some models) | Primary oncogenic driver (validated by shRNA/xenograft studies) |
Inhibition effect | Not targeted by belzutifan; may compensate | Direct belzutifan target; inhibition essential for efficacy |
Mechanistic distinctions:
Belzutifan’s selectivity (>500-fold for HIF-2α over HIF-1α) arises from structural differences in their PAS-B cavities: HIF-1α’s cavity is smaller (110 ų) and occluded, preventing belzutifan binding [4] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1